molecular formula C10H11ClF2N2 B12070324 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

Cat. No.: B12070324
M. Wt: 232.66 g/mol
InChI Key: NQWNAOZFKBKJPG-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a pyrrolidine ring with two fluorine atoms at the 3-position and a chlorine atom at the 3-position of the aromatic ring.

Properties

Molecular Formula

C10H11ClF2N2

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

InChI

InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2

InChI Key

NQWNAOZFKBKJPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the aniline ring significantly influence electronic and steric properties. Below is a comparative analysis of key analogs:

Compound Name Substituents on Aniline Ring Key Features Biological Activity/Application Reference
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline -Cl (3-position), -3,3-difluoropyrrolidine (4-position) Pyrrolidine introduces conformational rigidity; fluorine enhances lipophilicity Potential kinase/modulator intermediates
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline -Cl (3), -F (4), pyrazole-methoxyphenyl Pyrazole and methoxyphenyl enhance π-π stacking; used in reductive amination Antitumor/antimicrobial scaffolds
N-(3-Chloro-4-(trifluoromethyl)phenyl)-pyrimidin-4-amine -Cl (3), -CF₃ (4), pyrimidine Trifluoromethyl increases electron withdrawal; pyrimidine aids H-bonding KCa2 channel modulation (neuro disorders)
3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]aniline (CAS 757206-87-4) -Cl (3), piperazine-furoyl (4) Piperazine improves solubility; furoyl adds hydrogen-bonding capacity Antibacterial/antifungal agents
3-Chloro-4-(2-pyridylmethoxy)aniline -Cl (3), -O-(2-pyridylmethyl) (4) Pyridylmethoxy enhances metal coordination and bioavailability Intermediate for kinase inhibitors

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : These groups stabilize the aniline ring, directing electrophilic substitution and enhancing binding to hydrophobic enzyme pockets. The trifluoromethyl group in offers stronger electron withdrawal than chlorine or fluorine alone.
  • Heterocyclic Substituents (Pyrazole, Piperazine, Pyrrolidine) : Pyrrolidine (in the target compound) provides rigidity and moderate basicity, whereas piperazine () increases solubility. Pyrazole () and pyrimidine () rings enable π-π interactions critical for target binding.

Physicochemical Properties

Property 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline 3-Chloro-4-fluoroaniline 3-Chloro-4-(trifluoromethyl)phenyl
Molecular Weight ~230 g/mol (estimated) 160.56 g/mol 230.58 g/mol
LogP (lipophilicity) ~2.5 (predicted) 2.1 3.8
Solubility Moderate (pyrrolidine enhances aqueous miscibility) Low (hydrophobic substituents) Low (CF₃ reduces solubility)

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